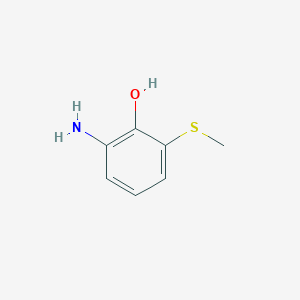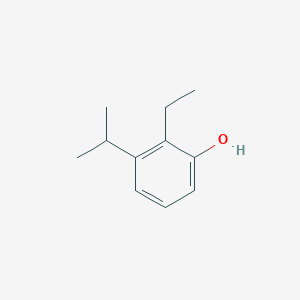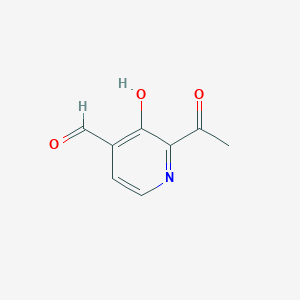
6-Chloro-4-fluoropyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-fluoropyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, along with a sulfonyl chloride functional group. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-fluoropyridine-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group onto a fluorinated pyridine precursor. One common method is the reaction of 6-chloro-4-fluoropyridine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions. The reactions are often performed in polar solvents like DMF or THF.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4), are used to convert the sulfonyl chloride group to a sulfonyl hydride.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Coupled Products: Formed from Suzuki-Miyaura coupling reactions with boronic acids or esters.
Aplicaciones Científicas De Investigación
6-Chloro-4-fluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-fluoropyridine-2-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites, such as amines or hydroxyl groups. The presence of chlorine and fluorine atoms on the pyridine ring further enhances its reactivity and selectivity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoropyridine-2-sulfonyl chloride: Similar structure but lacks the chlorine atom.
4-Chloro-2-fluoropyridine: Similar structure but lacks the sulfonyl chloride group.
2-Chloro-4-fluoropyridine: Similar structure but lacks the sulfonyl chloride group.
Uniqueness
6-Chloro-4-fluoropyridine-2-sulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with the sulfonyl chloride functional group. This combination of substituents imparts distinct chemical properties, such as increased electrophilicity and reactivity, making it a valuable compound in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C5H2Cl2FNO2S |
|---|---|
Peso molecular |
230.04 g/mol |
Nombre IUPAC |
6-chloro-4-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-4-1-3(8)2-5(9-4)12(7,10)11/h1-2H |
Clave InChI |
FPDXPXMZESCXAH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1S(=O)(=O)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




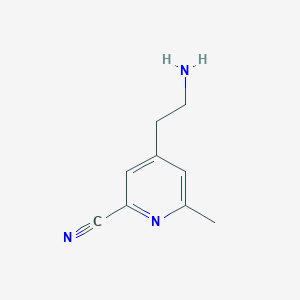
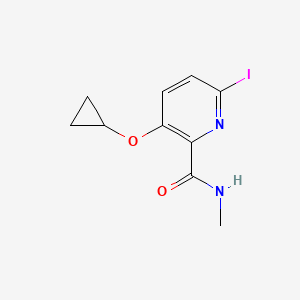

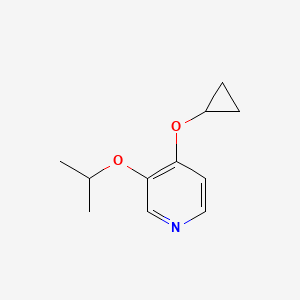
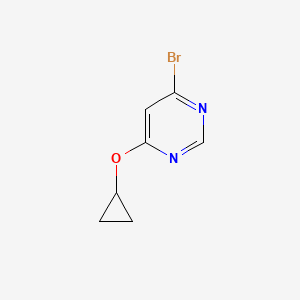
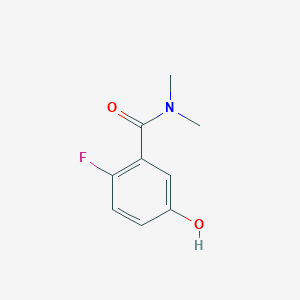
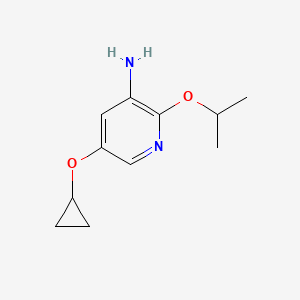
![[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)
